molecular formula C8H9ClN2O2 B8631952 2-chloro-N,N-dimethyl-3-nitro-aniline

2-chloro-N,N-dimethyl-3-nitro-aniline

Cat. No.: B8631952
M. Wt: 200.62 g/mol
InChI Key: SVODKDLZITYQHB-UHFFFAOYSA-N
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Description

2-Chloro-N,N-dimethyl-3-nitroaniline (CAS: 619-31-8) is a halogenated aromatic amine with the molecular formula C₈H₁₀ClN₂O₂ and a molecular weight of 166.18 g/mol . Its structure features a chloro substituent at the 2-position, a nitro group at the 3-position, and a dimethylamino group (-N(CH₃)₂) at the para position relative to the nitro group. The compound is synthesized via chlorination of N,N-dimethyl-3-nitroaniline N-oxide using thionyl chloride (SOCl₂), achieving yields up to 65% with a regioselectivity ratio of 6.7:1 (2-Cl/4-Cl) under optimized conditions .

Key properties include:

  • IUPAC Name: N,N-dimethyl-3-nitroaniline
  • SMILES: CN(C)C₁=CC(=CC=C₁)N+[O-]
  • Synonym: m-Nitro-N,N-dimethylaniline

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

2-chloro-N,N-dimethyl-3-nitroaniline

InChI

InChI=1S/C8H9ClN2O2/c1-10(2)6-4-3-5-7(8(6)9)11(12)13/h3-5H,1-2H3

InChI Key

SVODKDLZITYQHB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 2-chloro-N,N-dimethyl-3-nitroaniline and related compounds:

Compound Name Substituents Molecular Formula MW (g/mol) Key Properties/Applications References
2-Chloro-N,N-dimethyl-3-nitroaniline 2-Cl, 3-NO₂, N,N-dimethyl C₈H₁₀ClN₂O₂ 166.18 High regioselectivity in synthesis; used in halogenation studies.
3-Nitroaniline 3-NO₂, -NH₂ C₆H₆N₂O₂ 138.12 Simpler structure; lacks chloro and dimethyl groups. Used as a standard in environmental analysis.
N-Benzyl-3-nitroaniline 3-NO₂, N-benzyl (-CH₂C₆H₅) C₁₃H₁₂N₂O₂ 236.25 Enhanced lipophilicity due to benzyl group; applications in pharmaceuticals and agrochemicals.
2-Chloro-N,N-diethylaniline 2-Cl, N,N-diethyl (-N(C₂H₅)₂) C₁₀H₁₄ClN 183.68 Larger alkyl groups increase steric hindrance; used in organic synthesis intermediates.
3-Chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline 3-Cl, 2-NO, 4-OCH₂C₆H₅, 5-OCH₃ C₁₅H₁₄ClN₂O₂ 307.74 Nitroso group (NO) instead of nitro; exhibits distinct reactivity in nucleophilic substitution.

Structural and Electronic Effects

  • Electron-Withdrawing Groups: The nitro group (-NO₂) at the 3-position in 2-chloro-N,N-dimethyl-3-nitroaniline strongly deactivates the aromatic ring, directing electrophilic substitution to specific positions. In contrast, nitroso (-NO) derivatives (e.g., compounds in ) are less electron-withdrawing, altering reaction pathways .
  • Diethylamino analogs (e.g., 2-chloro-N,N-diethylaniline) exhibit increased steric hindrance, reducing reaction rates in crowded environments compared to dimethyl derivatives .

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